molecular formula C16H13N3O3S B2925426 Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate CAS No. 488094-85-5

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

Cat. No.: B2925426
CAS No.: 488094-85-5
M. Wt: 327.36
InChI Key: NWPPHMCDJATXDQ-UHFFFAOYSA-N
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Description

Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring, an oxadiazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate typically involves multiple steps, starting with the preparation of the pyridine derivative and the oxadiazole ring. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes to the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, including its use as a precursor for pharmaceuticals or as a therapeutic agent in drug development.

Industry: In industry, it can be utilized in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

  • Methyl 4-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate

  • Methyl 4-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate

Uniqueness: Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPPHMCDJATXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331359
Record name methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488094-85-5
Record name methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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